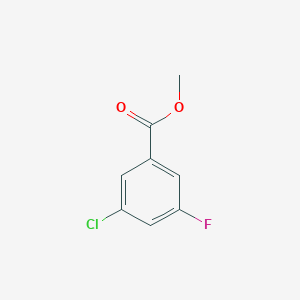

Methyl 3-chloro-5-fluorobenzoate

描述

Broad Significance of Halogenated Aromatic Compounds in Advanced Organic Synthesis and Applied Chemistry

Halogenated aromatic compounds are fundamental to modern organic synthesis and have found extensive applications in various sectors, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.com The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—into an aromatic ring can significantly alter the molecule's physical, chemical, and biological properties. numberanalytics.com This modification can enhance a compound's lipophilicity, which is its ability to dissolve in fats, oils, and lipids, a crucial factor for the bioavailability of many drugs. numberanalytics.com

Halogenation is a key reaction in the synthesis of numerous pharmaceuticals, including antibacterial and anticancer agents. numberanalytics.com For instance, halogenated aromatics are used as intermediates in the production of certain antidepressants and antihistamines. numberanalytics.com In the realm of materials science, these compounds are integral to the creation of polymers, plastics, flame retardants, and refrigerants. mt.com The process of halogenation itself is a versatile and widely used reaction in organic synthesis, allowing for the strategic modification of organic molecules to achieve desired properties and functionalities. mt.com

Position of Methyl 3-chloro-5-fluorobenzoate within the Class of Substituted Benzoate (B1203000) Esters in Scholarly Investigations

This compound holds a specific and important position within the class of substituted benzoate esters. Its structure, featuring both a chlorine and a fluorine atom on the benzene (B151609) ring, makes it a valuable intermediate in the synthesis of more complex molecules. The presence of two different halogens provides distinct reactivity at different positions of the aromatic ring, allowing for selective chemical transformations.

This compound is a derivative of benzoic acid, a common structural motif in many biologically active compounds. mdpi.com Ester derivatives of benzoic acid, such as this compound, are often employed in synthesis due to the ester group's ability to be readily converted into other functional groups. nih.gov The specific substitution pattern of this molecule, with halogens at the meta positions relative to the methyl ester group, influences its electronic properties and reactivity, making it a subject of interest in synthetic methodology development and in the creation of novel compounds with potential applications in medicinal chemistry and materials science.

Historical Context and Emerging Research Trajectories for Related Chemical Entities

The study of halogenated compounds dates back to the 19th century, with early applications in disinfection. numberanalytics.com Over the years, the development of new halogenation methods has been a continuous area of research, driven by the need for more efficient and selective synthetic routes. numberanalytics.com The investigation of substituted benzoate esters has a similarly long history, with early studies focusing on their synthesis and reactivity. acs.orgacs.org

Current research is increasingly focused on the development of more sustainable and environmentally friendly methods for halogenation. researchgate.net There is also a significant interest in understanding the metabolic pathways of halogenated compounds and their environmental fate. researchgate.netgenome.jp In the context of substituted benzoate esters, researchers are exploring their use in the development of new drugs, including prodrugs that can improve the delivery and efficacy of active pharmaceutical ingredients. mdpi.comnih.gov The unique properties of fluorinated compounds, in particular, have made them a focus of research, as the introduction of fluorine can lead to enhanced metabolic stability and binding affinity of drug candidates. mdpi.com The ongoing exploration of compounds like this compound and its analogs is expected to lead to the discovery of new chemical entities with valuable applications. numberanalytics.com

Interactive Data Table: Physicochemical Properties of this compound and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| This compound | 327056-75-7 | C8H6ClFO2 | 188.58 | Not available | Not available |

| Methyl 3-chlorobenzoate (B1228886) | 2905-65-9 | C8H7ClO2 | 170.59 | 99-101 °C/12 mmHg | 21 °C |

| Methyl 3-fluorobenzoate | 455-68-5 | C8H7FO2 | 154.14 | Not available | Not available |

| Methyl 4-fluorobenzoate | 403-33-8 | FC6H4CO2CH3 | 154.14 | 90-92 °C/20 mmHg | Not available |

| 3-Chloro-5-fluorobenzoic acid | 25026-64-6 | C7H4ClFO2 | 174.56 | 274.9 °C | 203-205 °C |

Structure

3D Structure

属性

IUPAC Name |

methyl 3-chloro-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZOMYSFEVYLAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620502 | |

| Record name | Methyl 3-chloro-5-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327056-75-7 | |

| Record name | Benzoic acid, 3-chloro-5-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=327056-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-chloro-5-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Studies of Methyl 3 Chloro 5 Fluorobenzoate

Nucleophilic Substitution Reactivity at the Aromatic Ring

The presence of both chlorine and fluorine atoms on the aromatic ring of methyl 3-chloro-5-fluorobenzoate opens avenues for various nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the ester group, meta to both halogens, moderately activates the ring towards nucleophilic attack.

Investigation of Halogen Exchange Reactions

Halogen exchange reactions, particularly the substitution of one halogen for another, are fundamental transformations in the synthesis of functionalized aromatic compounds. In the context of this compound, the relative reactivity of the C-Cl and C-F bonds towards nucleophilic attack is a key consideration. Generally, in nucleophilic aromatic substitution, the fluoride (B91410) ion is a better leaving group than the chloride ion due to the higher electronegativity of fluorine, which polarizes the carbon-fluorine bond and stabilizes the transition state.

While specific studies on halogen exchange for this compound are not extensively documented in publicly available literature, related compounds such as 3-chloro-5-fluorotoluene (B1587264) can undergo such transformations. For instance, the fluorine atom is typically more susceptible to displacement by other halides under appropriate reaction conditions, such as the use of a high concentration of a chloride or bromide source in a polar aprotic solvent.

Introduction of Diverse Functional Groups via Nucleophilic Pathways

The halogen substituents on this compound can be displaced by a variety of nucleophiles, enabling the introduction of diverse functional groups. These reactions are crucial for the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science.

Common nucleophiles employed in such reactions include:

Alkoxides: Reaction with sodium or potassium alkoxides (e.g., sodium methoxide (B1231860), sodium ethoxide) would be expected to yield the corresponding 3-alkoxy-5-chlorobenzoate or 3-alkoxy-5-fluorobenzoate derivatives. The fluorine atom is the more likely site of substitution.

Amines: Nucleophilic substitution with primary or secondary amines can introduce amino functionalities. For the related compound methyl 3-amino-5-bromo-4-fluorobenzoate, the fluorine atom can be substituted.

Thiols: Thiolates are potent nucleophiles and can displace the halogens to form thioethers. Studies on other halogenated aromatics have shown that thiols readily participate in SNAr reactions. vu.lt

The regioselectivity of these substitutions is influenced by the electronic effects of the substituents. The ester group at the 1-position and the halogens at the 3- and 5-positions direct nucleophilic attack to the carbon atoms bearing the halogens.

Hydrolytic Transformations of the Ester Functional Group

The ester functionality of this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the corresponding carboxylic acid, 3-chloro-5-fluorobenzoic acid, and methanol (B129727). This transformation can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis Kinetics

Base-catalyzed hydrolysis, or saponification, is an irreversible process that is generally faster than acid-catalyzed hydrolysis. The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide ion as the leaving group to form the carboxylic acid, which is subsequently deprotonated by the base to form the carboxylate salt.

The kinetics of the base-catalyzed hydrolysis of substituted methyl benzoates have been studied extensively. oieau.fr The rate of hydrolysis is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as chlorine and fluorine, are known to increase the rate of hydrolysis by stabilizing the negatively charged transition state. The effect of multiple substituents on the rate of hydrolysis can often be predicted using Hammett plots, which correlate reaction rates with substituent constants (σ).

| Substituent | σ (meta) | Relative Rate of Hydrolysis |

| H | 0.00 | 1.0 |

| 3-Cl | 0.37 | Increased |

| 3-F | 0.34 | Increased |

| 3-NO₂ | 0.71 | Significantly Increased |

This table presents a qualitative comparison based on Hammett substituent constants. The actual rate enhancement for this compound would be a cumulative effect of both halogen substituents.

Reduction Chemistry of Ester and Aromatic Substituents

The ester group and the halogen substituents of this compound can undergo reduction under appropriate conditions, leading to a variety of products.

The ester group can be readily reduced to the corresponding primary alcohol, (3-chloro-5-fluorophenyl)methanol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and, under certain conditions, sodium borohydride (B1222165) (NaBH₄). LiAlH₄ is a powerful reducing agent capable of reducing esters to alcohols, while NaBH₄ is generally milder and may require specific conditions or co-reagents to achieve the same transformation. For instance, in the case of methyl 3-amino-5-bromo-4-fluorobenzoate, the ester can be reduced.

The chloro and fluoro substituents on the aromatic ring are generally stable to many reducing agents used for ester reduction. However, under more forcing conditions, such as catalytic hydrogenation at high pressure and temperature or with specific catalysts like palladium on carbon in the presence of a base, dehalogenation can occur. The C-Cl bond is typically more susceptible to hydrogenolysis than the C-F bond. Therefore, selective reduction of the chloro group while retaining the fluoro group might be achievable under carefully controlled conditions.

Selective Reduction of the Ester to Alcohol

The selective reduction of the methyl ester group in this compound to the corresponding primary alcohol, (3-chloro-5-fluorophenyl)methanol, is a fundamental transformation. While aldehydes and ketones are readily reduced by mild reducing agents like sodium borohydride (NaBH₄), the reduction of esters typically requires more potent reagents or harsher reaction conditions. beilstein-journals.orgiwu.edu

Lithium borohydride (LiBH₄) is a commonly employed reagent for the selective reduction of esters in the presence of other functional groups such as tertiary amides and nitriles. harvard.edu Its reactivity is greater than sodium borohydride and is often used in solvents like tetrahydrofuran (B95107) (THF) or ether. harvard.edu Another powerful reducing agent, lithium aluminum hydride (LiAlH₄), can also effectively reduce esters to alcohols. harvard.edu However, its high reactivity makes it less chemoselective, potentially affecting other functional groups on the aromatic ring. For a molecule like this compound, careful selection of the reducing agent and reaction conditions is crucial to ensure that only the ester group is transformed, leaving the chloro and fluoro substituents intact.

A plausible synthetic route for this reduction is presented in the table below:

| Reactant | Reagent | Product |

| This compound | 1. LiBH₄, THF2. Aqueous workup | (3-chloro-5-fluorophenyl)methanol |

Cross-Coupling Reactions for Aryl Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are central to the functionalization of aryl halides like this compound. These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.gov

Palladium-Catalyzed Coupling Methodologies (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound (like a boronic acid or ester) with an organohalide, is one of the most widely used cross-coupling methods. tcichemicals.com For this compound, the carbon-chlorine bond can serve as the electrophilic site for this reaction. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the development of advanced palladium catalysts with bulky, electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands has enabled the efficient coupling of these less reactive substrates. nih.gov

The general scheme for a Suzuki-Miyaura reaction involving this compound is as follows:

Formation of Biaryl Compounds

A primary application of the Suzuki-Miyaura reaction is the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals, agrochemicals, and materials science. tcichemicals.com By coupling this compound with various arylboronic acids, a diverse range of biaryl derivatives can be synthesized. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields. For instance, the reaction of 3,5-dichloro-1,2,4-thiadiazole (B1299824) with arylboronic acids has been shown to be regioselective, with the reactivity at different chlorine positions controlled by the reaction temperature. nih.gov This suggests that selective coupling at the chlorine site of this compound is highly feasible.

An example of a Suzuki-Miyaura cross-coupling to form a biaryl compound is detailed in the table below:

| Aryl Halide | Boronic Acid | Catalyst System | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Methyl 3-fluoro-5-phenylbenzoate |

Influence of Halogen and Ester Substituents on Aromatic Reactivity

The methyl ester group (-CO₂Me) is also a deactivating group. It withdraws electron density from the ring through both a strong inductive effect and a resonance effect. The cyano group (-CN) is another example of a strongly deactivating group through a similar combination of inductive and resonance withdrawal. quora.com

Collectively, the three substituents (Cl, F, and CO₂Me) render the aromatic ring of this compound electron-deficient. This has two main consequences:

Reactivity in Electrophilic Aromatic Substitution: The ring is strongly deactivated towards electrophilic attack. Any substitution would be directed to the positions meta to the deactivating ester group and ortho/para to the halogens, leading to complex regiochemical outcomes.

Reactivity in Cross-Coupling: The electron-withdrawing nature of the substituents enhances the electrophilicity of the carbon atom attached to the chlorine, making the C-Cl bond more susceptible to oxidative addition by a low-valent palladium catalyst. This facilitates its participation in cross-coupling reactions.

Spectroscopic and Advanced Analytical Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of methyl 3-chloro-5-fluorobenzoate. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of each atom can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the hydrogen atoms within the molecule. The spectrum of this compound would be expected to show distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the chlorine and fluorine substituents, as well as the methoxycarbonyl group. The methyl group of the ester typically appears as a sharp singlet.

Table 1: Representative ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic H | 7.10-7.41 | Multiplet |

| Methyl (CH₃) | 3.91 | Singlet |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the spectrometer frequency used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts of the aromatic carbons are significantly affected by the attached halogen atoms, and the carbonyl carbon of the ester group appears at a characteristic downfield position.

Table 2: Representative ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~164 |

| Aromatic C-F | ~162 (doublet, due to C-F coupling) |

| Aromatic C-Cl | ~135 |

| Other Aromatic C | 115-130 |

| Methyl (CH₃) | ~53 |

Note: Chemical shifts are approximate and can be influenced by experimental conditions. The carbon attached to fluorine will exhibit splitting due to carbon-fluorine coupling.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Tracking Fluorinated Metabolites

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique specifically used to study fluorine-containing compounds. beilstein-journals.org For this compound, a single signal would be expected in the ¹⁹F NMR spectrum, with its chemical shift providing information about the electronic environment of the fluorine atom. beilstein-journals.org This technique is particularly valuable in metabolic studies to track the fate of the fluorinated aromatic ring. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. In a mass spectrometer, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak [M]+ would correspond to the molecular weight of the compound. The fragmentation pattern, which shows the masses of smaller fragments of the molecule, can help to confirm the structure. For instance, the loss of the methoxy (B1213986) group (-OCH₃) or the chlorine atom are common fragmentation pathways that can be observed.

Chromatographic Techniques for Compound Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and other impurities. rsc.org

Gas Chromatography (GC) for Purity Profiling

Gas chromatography (GC) is a widely used technique for the analysis of volatile compounds like this compound. longdom.org In GC, the compound is vaporized and passed through a column with a stationary phase. The separation is based on the differential partitioning of the compound between the mobile gas phase and the stationary phase. By comparing the retention time of the main peak with that of a known standard, the identity of the compound can be confirmed. The area of the peak is proportional to the amount of the compound, allowing for the quantification of its purity. longdom.org GC can effectively separate regioisomers and other closely related impurities. longdom.org

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis of organic compounds, including this compound. This technique is prized for its high resolution, sensitivity, and reproducibility, making it an ideal method for determining the purity of a sample and quantifying the analyte of interest.

Research Findings:

A typical HPLC method for a compound like this compound would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of acid (like formic acid or phosphoric acid) to ensure sharp peak shapes. Detection would likely be performed using a UV detector, set to a wavelength where the analyte exhibits strong absorbance, which for many benzene (B151609) derivatives is around 254 nm.

For quantitative analysis, a calibration curve would be constructed by injecting standard solutions of known concentrations of highly purified this compound. The peak area of the analyte in a sample of unknown concentration can then be compared to the calibration curve to determine its precise quantity. The method would be validated according to ICH guidelines to ensure its linearity, accuracy, precision, and robustness. ambeed.com

Hypothetical HPLC Parameters for this compound:

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

| Expected Retention Time | 3-5 minutes |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful, non-destructive method for identifying the functional groups present in a molecule. These techniques probe the vibrational modes of a molecule, which are specific to the types of bonds and their arrangement.

Research Findings:

Specific IR and Raman spectra for this compound are not widely published. However, the expected characteristic absorption and scattering bands can be predicted based on the known vibrational frequencies of its constituent functional groups.

Infrared (IR) Spectroscopy: In an IR spectrum of this compound, one would expect to see a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically in the range of 1720-1740 cm⁻¹. The aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The C-O stretching of the ester would be visible between 1100 and 1300 cm⁻¹. The C-Cl and C-F stretching vibrations would be found in the fingerprint region, typically below 1000 cm⁻¹ and around 1250-1000 cm⁻¹ respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The C=O stretch would also be observable, though typically weaker than in the IR spectrum. The symmetry of the molecule influences the intensity of Raman signals, with more symmetric vibrations generally giving stronger signals.

Expected Vibrational Frequencies for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

| C=O (Ester) | 1720-1740 | IR (strong), Raman (moderate) |

| C=C (Aromatic) | 1450-1600 | IR (moderate), Raman (strong) |

| C-O (Ester) | 1100-1300 | IR (strong) |

| C-F | 1000-1250 | IR (strong) |

| C-Cl | 600-800 | IR (moderate) |

| C-H (Aromatic) | 3000-3100 | IR (moderate), Raman (strong) |

| C-H (Methyl) | 2850-2960 | IR (moderate), Raman (strong) |

Electronic Absorption Spectroscopy (UV-Vis) in Molecular Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from lower energy π orbitals to higher energy π* orbitals.

Research Findings:

The presence of the chloro, fluoro, and methoxycarbonyl substituents on the benzene ring in this compound would be expected to cause a bathochromic shift of the primary absorption bands compared to unsubstituted benzene.

Expected UV-Vis Absorption Data for this compound (in Ethanol):

| Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| π → π | ~210-230 | High |

| n → π | ~270-290 | Low to Moderate |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural understanding of a molecule.

Research Findings:

There is no publicly available crystal structure for this compound. To perform this analysis, a suitable single crystal of the compound would need to be grown and then analyzed using an X-ray diffractometer.

If a crystal structure were to be determined, it would reveal the planarity of the benzene ring and the orientation of the ester group relative to the ring. It would also provide precise measurements of the C-Cl, C-F, C-C, C-O, and C=O bond lengths, as well as the bond angles within the molecule. Furthermore, the analysis of the crystal packing would elucidate any intermolecular interactions, such as halogen bonding or π-π stacking, which influence the solid-state properties of the compound. For comparison, the crystal structure of a related compound, 5-chloro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran, shows a dihedral angle between the benzofuran (B130515) ring and the 3-fluorophenyl ring of 31.36 (5)°.

Information Obtainable from a Hypothetical X-ray Crystal Structure of this compound:

| Structural Parameter | Expected Information |

| Bond Lengths | Precise distances between all bonded atoms (e.g., C-Cl, C-F, C=O). |

| Bond Angles | Angles between adjacent bonds, defining the molecular geometry. |

| Torsion Angles | Dihedral angles describing the conformation of the ester group. |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal lattice. |

| Intermolecular Interactions | Evidence of hydrogen bonds, halogen bonds, or π-stacking. |

No Specific Computational Studies Found for this compound

Following a comprehensive series of targeted searches for "this compound," it has been determined that there is a lack of publicly available scientific literature and database entries detailing the specific computational and theoretical investigations as requested. While general methodologies and data for analogous compounds were accessible, no specific studies providing the required data for this compound could be located.

The search for detailed research findings on this particular compound across various scientific databases and academic journals did not yield specific results for the following outlined topics:

Quantum Chemical Calculations of Molecular Structure and Electronic Properties: No specific Density Functional Theory (DFT) studies detailing the optimized geometries of this compound were found. Consequently, data on bond lengths, bond angles, and dihedral angles derived from such calculations are not available. Similarly, calculations of its Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gaps appear to be unpublished.

Electrostatic Potential Mapping: Publicly accessible information does not include molecular electrostatic potential (MEP) maps for this compound, which are crucial for identifying reactive sites for electrophilic and nucleophilic attacks.

In Silico ADME Prediction: There were no specific in silico predictions for the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound found in the searched resources.

Molecular Docking Simulations: Information regarding molecular docking simulations of this compound with any specific biological targets, including predictions of its binding affinity and specificity, is not available in the public domain.

While computational studies exist for related compounds such as other halogenated benzoic acids and their esters, the strict requirement to focus solely on this compound prevents the inclusion of this information. The generation of a thorough and scientifically accurate article as per the user's request is therefore not possible without access to dedicated research that has performed these specific computational analyses on this compound.

To obtain the desired information, it would be necessary to either conduct original computational chemistry research on this compound or access proprietary databases where such studies might be archived.

Computational Chemistry and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Interactions[9],

Identification of Potential Biological Targets

The identification of potential biological targets for a novel compound like Methyl 3-chloro-5-fluorobenzoate is a critical step in drug discovery. In the absence of extensive experimental screening, computational methods, often referred to as in silico target prediction, serve as a powerful tool. These methods analyze the structural and electronic features of the molecule to predict its interactions with known biological macromolecules.

Halogenated aromatic compounds, including substituted benzoates, are known to interact with a variety of biological targets. The presence of chlorine and fluorine atoms on the benzene (B151609) ring of this compound significantly influences its electronic distribution, lipophilicity, and potential for forming halogen bonds, all of which are critical for molecular recognition by protein targets. acs.org

In silico target prediction for molecules with similar structures, such as other halogenated benzoates, suggests potential interactions with enzymes and receptors. For instance, halogenated benzoic acid derivatives have been investigated as inhibitors of enzymes like anti-apoptotic proteins Mcl-1 and Bfl-1. nih.gov The prediction of biological targets often involves docking the small molecule into the binding sites of a large number of proteins from databases like the Protein Data Bank (PDB).

Furthermore, the aryl hydrocarbon receptor (AhR) is a known target for halogenated aromatic hydrocarbons, and its activation can lead to a range of biological effects. nih.gov Studies on the structure-activity relationships of halogenated aromatic hydrocarbons have shown that their immunosuppressive potencies often correlate with their binding affinities for the Ah receptor. nih.gov

It is also plausible that this compound could exhibit antimicrobial or antifungal properties. Halogenated benzoate (B1203000) derivatives have demonstrated activity against various microbial species. nih.gov For example, certain brominated and iodinated benzoates have shown potent activity against Saccharomyces cerevisiae. nih.gov

Table 1: Predicted Potential Biological Targets for this compound Based on Analogous Compounds

| Target Class | Specific Examples | Rationale for Prediction |

| Enzymes | Anti-apoptotic proteins (e.g., Mcl-1, Bfl-1) | Halogenated benzoic acid derivatives have shown inhibitory activity against these proteins. nih.gov |

| Receptors | Aryl hydrocarbon receptor (AhR) | Halogenated aromatic compounds are known to bind to and activate AhR. nih.gov |

| Microbial Proteins | Fungal enzymes | Halogenated benzoates have exhibited antifungal activity. nih.gov |

It is important to note that these are predicted targets based on the study of structurally related compounds, and experimental validation is necessary to confirm these interactions.

Structure-Activity Relationship (SAR) Studies Through Computational Models

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a compound by modifying its chemical structure. oncodesign-services.com Computational SAR models can predict the activity of new compounds based on their structural features, thus guiding the synthesis of more potent and selective molecules. oncodesign-services.com

For this compound, the key structural features influencing its activity are the positions and nature of the halogen substituents on the aromatic ring and the methyl ester group. The chloro and fluoro groups at the meta-positions have a significant impact on the molecule's electronic properties, lipophilicity, and metabolic stability.

The development of SAR for halogenated compounds often considers factors such as:

Halogen type and position: The specific halogen (F, Cl, Br, I) and its location on the aromatic ring can dramatically alter activity.

Lipophilicity: Halogenation generally increases a molecule's lipophilicity, which can affect its ability to cross cell membranes.

Electronic effects: The electron-withdrawing nature of halogens modifies the electron density of the aromatic ring, influencing interactions with protein residues.

Metabolic stability: The presence of halogens can block sites of metabolism, increasing the compound's half-life.

In studies of similar compounds, the introduction of a chloro group has been shown to impact antibacterial activity. researchgate.net Similarly, the modification of the ester group can also be a key factor in SAR studies.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound involves identifying the molecule's preferred three-dimensional shapes, or conformers. The relative energies of these conformers and the barriers to their interconversion are crucial for understanding how the molecule will interact with a biological target. Computational methods, such as density functional theory (DFT), are often used for these calculations. researchgate.net

For substituted benzoic acids and their esters, the primary conformational flexibility arises from the rotation around the C-C bond connecting the carboxylic/ester group to the benzene ring and the C-O bond within the ester group. researchgate.net The presence of substituents on the ring can create steric hindrance that favors certain conformations.

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. rsc.orgnih.gov By simulating the movements of the atoms in the molecule and its surrounding environment (e.g., water), MD can reveal how the molecule flexes, and how it interacts with solvent molecules and potential binding partners. rsc.orgnih.govunimi.it

For a molecule like this compound, MD simulations could be used to:

Assess the stability of different conformers in an aqueous environment.

Simulate the binding of the molecule to a predicted biological target, providing insights into the binding mode and the key interactions that stabilize the complex.

Predict the free energy of binding, which can be correlated with the compound's potency.

While specific MD simulation data for this compound is not available in the public domain, studies on benzoic acid and its derivatives have shown that confinement can significantly impact their liquid collective dynamics. rsc.orgnih.govunimi.it

Biological and Medicinal Chemistry Research Applications

Assessment of Antimicrobial EfficacyThere is no available data concerning the assessment of the antimicrobial efficacy of Methyl 3-chloro-5-fluorobenzoate, including:

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Further research is required to determine the biological and medicinal chemistry applications of this compound.

Antifungal Activity Evaluations

While direct studies on the antifungal properties of this compound are not extensively documented, its structural motifs are integral to the synthesis of compounds evaluated for antifungal efficacy. The presence of a halogenated phenyl ring is a common feature in many antifungal agents. Research into related structures, such as coruscanone A analogs and other fluorinated compounds, provides insight into how derivatives of this compound could be assessed. nih.govnih.gov

The evaluation process for these synthesized analogs typically involves screening against a panel of pathogenic fungi. For instance, in the study of coruscanone A analogs, compounds are tested against various fungal strains like Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus to determine their minimum inhibitory concentrations (MICs). nih.gov Such studies have shown that modifications to the side chains attached to the core ring structure, including the introduction of chloro- and methoxy-substituted aromatic rings, significantly influence the antifungal activity. nih.gov For example, analogs featuring five-membered heteroaromatic rings displayed significant activity against C. albicans and C. neoformans and even enhanced activity against A. fumigatus compared to the parent compound. nih.gov These evaluations help establish a preliminary understanding of which structural modifications might confer potent antifungal properties to derivatives of this compound.

Enzyme Inhibition and Receptor Binding Studies

The investigation of how novel compounds interact with biological targets is a cornerstone of drug discovery. This includes studying their effects on metabolic enzymes and their binding affinity to specific receptors.

Derivatives of methyl benzoate (B1203000) compounds are studied for their stability and metabolic pathways, which often involves characterizing their interaction with metabolic enzymes. For example, research on bioactive N-sulfonylhydrazones, which include methyl ester functionalities, demonstrates how such compounds are metabolized. One study found that a methyl ester derivative was readily metabolized by carboxylesterase (CES), an NADPH-independent enzyme, which hydrolyzed the methyl ester group to a carboxylic acid derivative. nih.gov The involvement of CES was confirmed through enzymatic inhibition studies using specific inhibitors like bis-(p-nitrophenyl)phosphate, which almost completely blocked the metabolism of the compound. nih.gov

Furthermore, studies on other derivatives have shown the involvement of cytochrome P450 (CYP) isoenzymes. The use of specific inhibitors for different CYP isoenzymes (like furafylline (B147604) for CYP1A2 and ticlopidine (B1205844) for CYP2C19) helps to identify the primary enzymes responsible for a compound's metabolism. nih.gov Such studies are crucial for understanding the pharmacokinetic profile of potential drug candidates derived from scaffolds like this compound.

Table 1: Example of Enzyme Inhibition Study for a Methyl Ester Derivative

| Enzyme Family | Specific Inhibitor Used | Result | Implication |

| Carboxylesterase (CES) | bis-(p-nitrophenyl)phosphate | ~100% inhibition of metabolism nih.gov | Confirms hydrolysis of the methyl ester by CES. nih.gov |

| Cytochrome P450 (CYP) | Furafylline (CYP1A2) | ~50% decrease in biotransformation nih.gov | Indicates CYP1A2 is a key enzyme in metabolism. nih.gov |

| Cytochrome P450 (CYP) | Ticlopidine (CYP2C19) | ~35% decrease in biotransformation nih.gov | Indicates CYP2C19 involvement in metabolism. nih.gov |

The specific arrangement of chloro and fluoro substituents on the benzene (B151609) ring of this compound makes it an interesting core for designing ligands that can bind to specific biological receptors. Profiling these interactions is essential to understand a compound's mechanism of action. For instance, in the development of agonists for the 5-hydroxytryptamine type 6 (5-HT6) receptor, a series of indole-based compounds were synthesized where the substitution pattern on the aromatic ring was critical. nih.gov

The study of these 5-HT6 receptor agonists involved testing their in vitro affinity and functional activity. nih.gov Such profiling reveals not only the binding strength (affinity) but also the functional consequence of that binding (e.g., agonist, antagonist, or partial agonist activity). Competition assays, often using radiolabeled ligands, are employed to determine the binding constants of the newly synthesized compounds. nih.gov These studies have demonstrated that halogen substituents at specific positions are often essential for potent receptor interaction. nih.gov This highlights the importance of the chloro- and fluoro-groups in a molecule like this compound for guiding ligand-receptor interactions.

Role as Pharmaceutical Intermediates and Lead Compounds in Drug Discovery

This compound is primarily valued as a building block in the synthesis of more complex, biologically active molecules. Its functional groups—the methyl ester and the halogen atoms—are readily modifiable, making it a versatile starting material.

The chemical structure of this compound serves as a template for creating diverse libraries of compounds. For example, the related compound 3-Chloro-5-fluoroaniline is a key intermediate in synthesizing antiviral compounds that target the influenza A H1N1 virus and in creating tetrahydroquinoline-based glucocorticoid receptor agonists for treating inflammation. ossila.com The aniline (B41778) can be incorporated into larger molecular scaffolds through reactions like reductive amination and nucleophilic substitution. ossila.com

Similarly, the methyl ester group of this compound can be easily hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be coupled with various amines to form a wide range of amide derivatives, a common strategy in medicinal chemistry to explore new chemical space and identify compounds with desired biological activity. tandfonline.com The chloro and fluoro substituents also provide sites for further functionalization, such as through palladium-catalyzed cross-coupling reactions, allowing for the attachment of other molecular fragments to build complexity. ossila.com

Structure-activity relationship (SAR) studies are fundamental to rational drug design. They aim to identify which parts of a molecule are responsible for its biological effects, guiding the synthesis of more potent and selective compounds. For derivatives of this compound, the halogen atoms are key modulators of activity.

In the development of 5-HT6 receptor agonists, for example, SAR studies revealed that having a halogen substituent (like chloro or fluoro) at the 5-position of the indole (B1671886) ring was an essential requirement for potent agonist properties. nih.gov Similarly, in a series of 3-methylquinazolinone derivatives designed as EGFR inhibitors, the nature and position of substituents on the phenyl ring, attached via an amide linkage, were systematically varied. One of the most potent compounds featured a 3-fluoro substitution on this ring, demonstrating significantly higher antiproliferative activity against several tumor cell lines compared to the reference drug Gefitinib. tandfonline.com These examples underscore how the specific halogenation pattern of an intermediate like this compound can be a critical determinant of the biological activity of the final compounds.

Applications in Agrochemical and Materials Science Research

Precursor in Agrochemical Development

Halogenated benzoic acid derivatives are crucial structural components in many modern agrochemicals. The parent acid of the title compound, 3-Chloro-5-fluorobenzoic acid, is noted for its role as an essential building block in the production of agrochemicals. innospk.com The methyl ester form, Methyl 3-chloro-5-fluorobenzoate, is often a preferred intermediate in multi-step synthetic pathways.

While specific commercial herbicides or fungicides derived directly from this compound are not extensively documented in public literature, the broader class of chlorinated and fluorinated benzoic acid derivatives is well-established in this field. For instance, the related compound 2,5-dichlorobenzoic acid methyl ester is known to function as a plant growth regulator and fungicide. herts.ac.uk The structural elements of this compound make it a prime candidate for the synthesis of novel active ingredients. Researchers can modify its functional groups to create new molecules with potential herbicidal or fungicidal properties, targeting specific biological pathways in weeds or fungi.

The development of new crop protection formulations involves creating products with improved efficacy, stability, and delivery. As an intermediate, this compound can be used to synthesize active ingredients that are then incorporated into these advanced formulations. The inclusion of fluorine and chlorine in a molecule can enhance its environmental persistence or its interaction with the target pest, factors that are critical in the design of effective and long-lasting crop protection solutions. innospk.com

Intermediate in Specialty Chemical Production

This compound is classified as a specialty chemical intermediate. It is available from various suppliers that cater to research and development laboratories in the life science and chemical industries. buyersguidechem.comsigmaaldrich.com Its role as an intermediate is to serve as a starting material or a building block in the synthesis of more complex, high-value molecules. The unique substitution pattern on the benzene (B151609) ring makes it a specific tool for chemists aiming to construct elaborate molecular architectures for pharmaceuticals, advanced materials, and other specialty products. innospk.com

Exploration in Materials Science for Novel Polymer and Coating Development

In the field of materials science, there is continuous exploration of new monomers to create polymers and coatings with enhanced properties. Chemical suppliers categorize compounds like this compound and its relatives as "Material Building Blocks" for use in polymer science. bldpharm.combldpharm.com Incorporating halogenated aromatic compounds into a polymer backbone can significantly alter the material's characteristics. For example, the presence of the aromatic ring can increase thermal stability and rigidity, while the halogen atoms can improve chemical resistance and fire-retardant properties. Researchers in materials science may use this compound to synthesize specialty polymers and coatings designed for demanding applications where durability and resistance to harsh environments are required.

Environmental Fate and Biotransformation Studies

Microbial Degradation Pathways of Halogenated Benzoate (B1203000) Derivatives

The microbial degradation of halogenated benzoates is a complex process involving a series of enzymatic reactions. While direct studies on Methyl 3-chloro-5-fluorobenzoate are limited, the degradation pathways can be inferred from research on structurally similar compounds, such as chlorinated, fluorinated, and di-halogenated benzoates. The initial step in the breakdown of this compound is the hydrolysis of the ester bond by microbial esterases, yielding 3-chloro-5-fluorobenzoic acid and methanol (B129727). oup.comoup.comnih.gov Bacteria such as Burkholderia cepacia have been shown to hydrolyze methyl esters of aromatic acids, including substituted chlorobenzoic esters. oup.com

Following hydrolysis, the degradation of the resulting 3-chloro-5-fluorobenzoic acid likely proceeds through pathways established for other halogenated benzoates. Aerobic degradation pathways typically initiate with the dihydroxylation of the aromatic ring by dioxygenase enzymes. nih.govnih.gov For di-halogenated benzoates, such as 3,5-dichlorobenzoate, bacteria like Pseudomonas sp. B13 have demonstrated the ability to metabolize these compounds through a hybrid pathway involving enzymes from both the parent strain and acquired plasmids. asm.orgasm.orgnih.gov

The degradation of 3-chloro-5-fluorobenzoic acid is expected to proceed through a series of intermediate compounds. Based on the degradation of analogous compounds, the key intermediates would likely be halogenated catechols.

The initial dioxygenation of 3-chloro-5-fluorobenzoic acid, catalyzed by a benzoate dioxygenase, would lead to the formation of a dihydroxycyclohexadiene carboxylate. Subsequent dehydrogenation would yield a substituted catechol. The position of the hydroxyl groups and the fate of the halogen substituents depend on the specificity of the dioxygenase enzyme. For 3-chlorobenzoate (B1228886), degradation by Pseudomonas sp. B13 can result in the formation of 3-chlorocatechol (B1204754) or 4-chlorocatechol. researchgate.netresearchgate.net In the case of 3-chloro-5-fluorobenzoic acid, the likely intermediate would be a chloro-fluorinated catechol, such as 3-chloro-5-fluorocatechol.

Subsequent enzymatic reactions would involve the cleavage of the aromatic ring of this catechol intermediate. The ring cleavage can occur via either an ortho- or meta-cleavage pathway, leading to the formation of muconic acid derivatives. psu.edu For instance, the degradation of 3-chlorobenzoate has been shown to produce chloro-cis,cis-muconate. clu-in.org Therefore, the degradation of 3-chloro-5-fluorocatechol would be expected to form a chloro-fluoro-substituted muconic acid. The stability and further metabolism of this intermediate are critical for the complete mineralization of the parent compound.

Table 1: Plausible Catabolic Intermediates in the Degradation of this compound

| Compound Name | Proposed Role in Pathway |

| This compound | Initial Substrate |

| 3-Chloro-5-fluorobenzoic acid | Product of ester hydrolysis |

| 3-Chloro-5-fluoro-cis-1,2-dihydroxycyclohexa-3,5-diene-1-carboxylate | Product of dioxygenation |

| 3-Chloro-5-fluorocatechol | Dihydroxylated intermediate |

| Chloro-fluoro-muconic acid | Product of aromatic ring cleavage |

The enzymatic machinery responsible for the degradation of halogenated benzoates is diverse and specialized. The key enzymatic steps are hydrolysis, dioxygenation, and ring cleavage.

Esterases: The initial hydrolysis of the methyl ester linkage is catalyzed by carboxyl esterases. oup.com These enzymes exhibit broad substrate specificity and can act on a variety of aromatic esters. oup.com The mechanism involves a catalytic triad (B1167595) (typically Ser-His-Asp/Glu) in the active site that facilitates the nucleophilic attack on the ester carbonyl group. oup.com

Dioxygenases: The activation and destabilization of the aromatic ring are carried out by ring-hydroxylating dioxygenases. nih.govnih.gov These are typically multi-component enzyme systems that use molecular oxygen to introduce two hydroxyl groups onto the aromatic nucleus. nih.govpsu.edu The substrate specificity of these enzymes is a key determinant of the degradation pathway. For example, toluate 1,2-dioxygenase from Pseudomonas putida mt-2 has been shown to have activity towards 3-chlorobenzoate. nih.gov The efficiency of these enzymes can be influenced by the nature and position of the halogen substituents.

Catechol Dioxygenases: Following dihydroxylation, the resulting catechol is cleaved by catechol dioxygenases. There are two main types: intradiol (ortho-cleavage) and extradiol (meta-cleavage) dioxygenases, which cleave the ring between or adjacent to the hydroxyl groups, respectively. psu.edunih.gov The type of cleavage is crucial as some pathways, particularly meta-cleavage of certain halogenated catechols, can lead to the formation of dead-end products. asm.orgasm.org

Dehalogenases: The removal of halogen atoms can occur at different stages of the degradation pathway. Reductive dehalogenation, common under anaerobic conditions, involves the replacement of a halogen with a hydrogen atom. oup.commdpi.com Hydrolytic dehalogenases replace a halogen with a hydroxyl group. nih.gov Oxygenolytic dehalogenation can also occur, where the removal of the halogen is coupled with the introduction of a hydroxyl group by an oxygenase. nih.gov

Co-Metabolism and Biodegradation Potentials

Co-metabolism is a process where microorganisms degrade a compound that they cannot use as a primary energy or carbon source, in the presence of a growth-supporting substrate. frtr.gov This is a particularly relevant mechanism for the biodegradation of highly substituted or recalcitrant halogenated compounds.

The degradation of this compound may rely on co-metabolism, especially in environments where it is present at low concentrations. The presence of more easily degradable aromatic compounds, such as benzoate or other simple organic acids, can induce the production of the necessary degradative enzymes. frtr.gov For example, the degradation of chlorinated benzoates has been shown to be enhanced by the presence of a co-substrate like glucose.

The biodegradation potential of a given environment for this compound will depend on the presence of microbial communities with the appropriate enzymatic capabilities. Bacteria from genera such as Pseudomonas, Burkholderia, and Rhodococcus are known for their ability to degrade a wide range of aromatic compounds, including halogenated ones. oup.commdpi.comnih.gov The presence of multiple halogen substituents, particularly fluorine, can pose a challenge for microbial degradation, and complete mineralization may not always be achieved.

Implications for Environmental Remediation Technologies

The microbial degradation of halogenated aromatic compounds like this compound has significant implications for the development of bioremediation strategies for contaminated sites. Bioremediation offers a potentially cost-effective and environmentally friendly alternative to traditional physical and chemical treatment methods. nih.govnih.gov

Enhanced In Situ Bioremediation: This approach involves stimulating the activity of indigenous microbial populations by providing nutrients, electron acceptors (like oxygen for aerobic degradation), or electron donors (for anaerobic degradation). epa.gov For a site contaminated with this compound, this could involve the addition of a readily biodegradable carbon source to promote co-metabolism.

Bioaugmentation: In cases where the indigenous microbial population lacks the necessary degradative capabilities, the contaminated site can be inoculated with specific microbial strains or consortia known to degrade the target compound or similar structures. epa.gov Strains of Pseudomonas or Rhodococcus with broad-spectrum degradative abilities for halogenated aromatics would be potential candidates. mdpi.comnih.gov

Engineered Bioremediation Systems: For more contained contamination scenarios, bioreactors or permeable reactive barriers can be employed. nih.gov These systems can be designed to optimize conditions for microbial growth and degradation, and can be used in conjunction with bioaugmentation.

The success of any bioremediation strategy for this compound will depend on a thorough understanding of the site-specific conditions, the microbial ecology, and the specific degradation pathways and potential for the formation of persistent intermediates.

Future Research Directions and Current Challenges

Development of More Efficient and Sustainable Synthetic Routes

Future research is imperative to develop greener synthetic methodologies. moderndynamics.inblazingprojects.com This includes the exploration of:

Catalytic Systems: Investigating novel catalysts to improve reaction rates, yields, and selectivity, thereby reducing energy consumption and by-product formation. blazingprojects.com

Flow Chemistry: Implementing continuous flow processes can offer better control over reaction parameters, enhance safety, and allow for easier scalability compared to traditional batch methods. acs.orgnih.gov

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids is a key principle of green chemistry. mdpi.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing waste. acs.org

A promising approach involves the direct, selective halogenation and functionalization of aromatic precursors in fewer steps, potentially using biocatalysis or photochemistry to achieve higher efficiency and milder conditions. acs.orgmdpi.comacs.org

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.gov For a scaffold like Methyl 3-chloro-5-fluorobenzoate, which is a precursor to biologically active molecules, AI and ML can play a pivotal role in several areas.

Current challenges involve the limited availability of large, high-quality datasets specific to this chemical space. Future research directions include:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the biological activity, toxicity, and physicochemical properties of derivatives synthesized from this compound. nih.govcas.org This can help prioritize the synthesis of the most promising candidates.

De Novo Design: Employing generative models to design novel molecules incorporating the 3-chloro-5-fluorobenzoyl moiety with optimized properties for specific biological targets, such as protein kinases. nih.govbiorxiv.org

Reaction Prediction and Synthesis Planning: Using AI tools to predict the outcomes of chemical reactions and devise optimal, efficient synthetic routes, potentially uncovering novel pathways that are not immediately obvious to human chemists.

These computational approaches can significantly reduce the time and cost associated with the discovery and development of new drugs and materials derived from this intermediate. nih.govcas.org

Comprehensive In Vivo Pharmacological and Toxicological Investigations

While this compound is an intermediate, the toxicological profile of any residual compound and its metabolites is of interest. Furthermore, understanding the in vivo behavior of the final active pharmaceutical ingredients (APIs) derived from it is critical. For instance, compounds incorporating a 3-chloro-2-fluorophenyl group, structurally similar to the scaffold , have been investigated as MDM2 inhibitors for cancer therapy, and their in vivo efficacy and tumor penetration are key determinants of their success. acs.org

A significant challenge is the translation of in vitro activity to in vivo efficacy and safety. Future research must focus on:

Metabolite Identification and Profiling: Comprehensive studies to identify the metabolites of drugs derived from this building block and assess their biological activity and potential toxicity.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Detailed in vivo investigations in relevant animal models to understand the absorption, distribution, metabolism, and excretion (ADME) profiles and the dose-response relationships of the final products.

Long-term Toxicity Studies: Conducting chronic toxicity and carcinogenicity studies to ensure the long-term safety of pharmaceuticals synthesized using this intermediate.

These investigations are essential for the regulatory approval and clinical success of any therapeutic agent developed from this compound.

Exploration of Novel Biological Targets and Therapeutic Areas

The 3-chloro-5-fluorophenyl motif is a valuable pharmacophore in medicinal chemistry. The presence of halogen atoms can influence a molecule's conformation, lipophilicity, and metabolic stability, often leading to improved biological activity. nih.govchemrxiv.org This structural unit is found in compounds targeting a range of biological entities.

| Therapeutic Area/Target Class | Example/Application | Reference(s) |

| Antiviral | Building block for inhibitors of influenza A H1N1 virus. | ossila.com |

| Anti-inflammatory | Intermediate for glucocorticoid receptor agonists. | ossila.com |

| Antibacterial | Precursor for quinolone and pyrazole (B372694) antibacterial agents. | guidechem.com |

| Anticancer | Scaffold for MDM2 inhibitors and kinase inhibitors. | acs.org |

| Antimalarial | Potential in developing inhibitors for chloroquine-resistant strains. | researchgate.net |

The primary challenge is to move beyond known applications and identify novel biological targets. Future research should leverage the unique electronic and steric properties of this scaffold to:

Screen against Diverse Target Classes: Systematically test derivatives against a wide array of enzymes, receptors, and ion channels to uncover new therapeutic opportunities.

Fragment-Based Drug Discovery: Utilize the this compound core as a starting point in fragment-based screening campaigns to identify new lead compounds.

Investigate New Therapeutic Fields: Explore the potential of its derivatives in treating diseases beyond the current scope, such as neurodegenerative disorders or metabolic diseases.

The versatility of the chloro- and fluoro-substituents provides a rich chemical space for discovering molecules with novel mechanisms of action. mdpi.com

Lifecycle Assessment and Environmental Impact Studies of Synthesis and Degradation

The environmental fate of pharmaceuticals and their intermediates is an area of increasing concern. Halogenated organic compounds, in particular, can be persistent in the environment and may have ecotoxicological effects. mdpi.comucd.ie The strong carbon-fluorine bond, for instance, contributes to the stability and potential recalcitrance of many fluorinated drugs. ucd.ienih.gov

A major challenge is the lack of comprehensive data on the complete lifecycle of specialty chemicals like this compound. researchgate.net Future research must address this gap through:

Cradle-to-Grave Lifecycle Assessment (LCA): Conducting thorough LCAs to quantify the environmental footprint of this compound, from raw material extraction and synthesis to its use and disposal. nih.govacsgcipr.orgacs.org This includes assessing energy consumption, greenhouse gas emissions, and waste generation.

Biodegradation Studies: Investigating the microbial degradation pathways of this compound and its derivatives in various environmental compartments (soil, water). researchgate.netacs.org This is crucial for understanding its persistence and potential for bioaccumulation.

Ecotoxicity Assessment: Evaluating the toxicity of the compound and its degradation products towards a range of aquatic and terrestrial organisms.

Development of "Benign by Design" Molecules: Using the knowledge gained from environmental studies to design next-generation compounds that are both effective and readily biodegradable. acsgcipr.org

These studies are vital for ensuring the chemical industry's long-term sustainability and minimizing the environmental impact of its products.

常见问题

Q. What are the standard synthetic routes for Methyl 3-chloro-5-fluorobenzoate, and how are intermediates purified?

Methodological Answer: The compound can be synthesized via esterification of 3-chloro-5-fluorobenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄). Key intermediates, such as the benzoic acid derivative, are purified via silica gel column chromatography, as demonstrated in studies on structurally similar brominated methoxybenzoates . Recrystallization in ethanol or hexane-ethyl acetate mixtures is recommended for final product purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Fourier-transform infrared (FTIR) spectroscopy identifies ester carbonyl (C=O) stretches (~1720 cm⁻¹) and aromatic C-Cl/F vibrations. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves substituent positions on the benzene ring, with fluorine-induced deshielding effects observed at δ 110-125 ppm for ¹³C . Mass spectrometry (EI-MS) confirms molecular ion peaks and fragmentation patterns.

Q. How can researchers validate the purity of this compound before biological testing?

Methodological Answer: High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is used to assess purity. A gradient elution of acetonitrile/water (70:30 to 95:5) effectively separates impurities. Thin-layer chromatography (TLC) with iodine vapor visualization provides rapid preliminary validation .

Advanced Research Questions

Q. How do substituent positions (chloro, fluoro, methoxy) influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing effects of Cl and F meta-substituents activate the para position for nucleophilic attack. Computational studies (e.g., DFT) predict charge distribution and reactive sites, while experimental kinetic assays under varying pH and solvent conditions (e.g., DMSO/water) quantify substitution rates . Competing pathways, such as ester hydrolysis, must be controlled using anhydrous conditions.

Q. What experimental design strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

Methodological Answer: A factorial design (e.g., Response Surface Methodology) evaluates variables like temperature, catalyst loading, and reaction time. For example, transesterification studies using Design of Experiments (DoE) identified optimal conditions for methyl ester derivatives, achieving >90% yield with minimal side products . SAR workflows should prioritize halogen and methoxy substitutions at positions 2, 4, and 6 for comparative bioactivity screening .

Q. How can contradictory biological activity data for halogenated benzoates be resolved?

Methodological Answer: Discrepancies often arise from differences in cell permeability or metabolic stability. Parallel assays in in vitro (e.g., receptor binding) and ex vivo (e.g., isolated tissue) models are critical. For example, studies on dopamine D2/5-HT3 dual antagonists revealed that lipophilicity (logP) adjustments via substituent modification enhance blood-brain barrier penetration . Statistical tools like multivariate analysis (PCA) disentangle confounding variables.

Q. What computational approaches predict the vibrational and electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates vibrational frequencies, electronic spectra, and frontier molecular orbitals. These models correlate with experimental FTIR/Raman data and predict reactivity toward electrophiles or nucleophiles. Solvent effects are simulated using the Polarizable Continuum Model (PCM) .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

Methodological Answer: Implement Quality-by-Design (QbD) principles, including process analytical technology (PAT) for real-time monitoring. Statistical process control (SPC) charts track critical parameters (e.g., reaction pH, temperature). Reproducibility is enhanced by standardizing precursor sources and validating purification steps via NMR and HPLC across batches .

Q. What strategies mitigate interference from degradation products in biological assays?

Methodological Answer: Accelerated stability studies (40°C/75% RH for 4 weeks) identify degradation pathways (e.g., ester hydrolysis to 3-chloro-5-fluorobenzoic acid). LC-MS/MS quantifies degradation products, while assay controls include spiking experiments with pure degradation standards to measure cross-reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。